molecular formula C10H7Cl2NO2 B12838685 Methyl 4,6-dichloro-1H-indole-3-carboxylate

Methyl 4,6-dichloro-1H-indole-3-carboxylate

Cat. No.: B12838685
M. Wt: 244.07 g/mol
InChI Key: QYDVMDKTYLLRAL-UHFFFAOYSA-N
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Description

Methyl 4,6-dichloro-1H-indole-3-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6 on the indole ring, and a methyl ester group at the 3-position. The indole nucleus is known for its aromatic properties and is a key structure in various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dichloro-1H-indole-3-carboxylate typically involves the reaction of 4,6-dichloroindole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dichloro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Substitution: Halogenated, nitrated, or sulfonated derivatives of the indole ring.

    Nucleophilic Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atoms.

    Oxidation and Reduction: Oxidized or reduced forms of the indole ring and ester group.

Scientific Research Applications

Methyl 4,6-dichloro-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4,6-dichloro-1H-indole-3-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The chlorine atoms and ester group can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6-dichloro-1H-indole-3-carboxylate is unique due to the presence of two chlorine atoms, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. The specific substitution pattern on the indole ring can lead to distinct interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

methyl 4,6-dichloro-1H-indole-3-carboxylate

InChI

InChI=1S/C10H7Cl2NO2/c1-15-10(14)6-4-13-8-3-5(11)2-7(12)9(6)8/h2-4,13H,1H3

InChI Key

QYDVMDKTYLLRAL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C(=CC(=C2)Cl)Cl

Origin of Product

United States

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